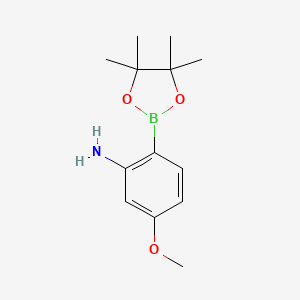

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Chemical Structure: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1000339-10-5) is an ortho-substituted aniline derivative featuring a pinacol boronate ester at the 2-position and a methoxy group at the 5-position of the benzene ring. Its molecular formula is C₁₃H₁₈BNO₃ (molecular weight: 251.12 g/mol). The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the methoxy group modulates electronic properties for applications in medicinal chemistry and materials science .

Synthesis:

The compound is synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., 2-iodo-5-methoxyaniline) with bis(pinacolato)diboron, often under conditions similar to those in (dioxane, 110°C, Pd catalysis). Reported yields for analogous boronate esters range from 14% (low-yield cases) to 65% depending on the halogenated starting material and reaction optimization .

Properties

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWZIIGPVFTKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158291 | |

| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-85-3 | |

| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of 5-methoxyaniline. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group in the aniline derivative can be reduced to form the corresponding amine.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

a. Synthesis of Serine Protease Inhibitors

One of the primary applications of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in the synthesis of serine protease inhibitors. These inhibitors are crucial in the development of therapeutic agents for viral infections such as Hepatitis C Virus (HCV). The compound acts as a boron-containing moiety that enhances the binding affinity of inhibitors to the active site of serine proteases .

b. Antiviral Drug Development

Research has indicated that derivatives of this compound can be modified to enhance their antiviral properties. For instance, the incorporation of various functional groups can lead to improved selectivity and potency against viral targets. This has been demonstrated in several studies where modifications to the aniline structure resulted in compounds with significant antiviral activity .

Materials Science Applications

a. Synthesis of Copolymers

In materials science, 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is utilized in the synthesis of novel copolymers. These copolymers exhibit unique optical and electrochemical properties that are beneficial for applications in organic electronics and photonic devices. The compound serves as a building block for copolymers based on benzothiadiazole and electron-rich arene units .

b. Organic Light Emitting Diodes (OLEDs)

The compound's ability to form stable complexes with metals makes it suitable for use in OLEDs. By incorporating this compound into the active layer of OLEDs, researchers have achieved enhanced light emission efficiency and stability. This application is particularly relevant in the development of next-generation display technologies .

Case Study 1: Development of HCV Inhibitors

A study published in a peer-reviewed journal demonstrated that derivatives of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibited potent inhibitory activity against HCV serine proteases. The research involved synthesizing various analogs and assessing their biological activity through enzymatic assays. Results showed that specific modifications led to a significant increase in antiviral efficacy compared to existing treatments .

Case Study 2: OLED Performance Enhancement

In another study focused on material applications, researchers incorporated this compound into OLED devices to evaluate its impact on performance metrics such as brightness and operational stability. The findings revealed that devices utilizing this compound showed a marked improvement in both brightness and lifespan compared to traditional materials used in OLED fabrication .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The compound can also act as a Lewis acid, facilitating reactions that involve electron pair donation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Effects on Reactivity: Methoxy vs. Chloro/Nitro: The methoxy group in the target compound donates electron density via resonance, enhancing boronate stability in cross-coupling reactions compared to electron-withdrawing groups (e.g., NO₂ in 83b, ) . Para vs. Ortho Boronate: Para-substituted boronates (e.g., 214360-73-3) exhibit higher reactivity in Suzuki couplings due to reduced steric hindrance, while ortho derivatives (e.g., target compound) are preferred for intramolecular cyclizations .

Synthetic Challenges :

- Yield Variability : The target compound’s synthesis (14% yield in ) underperforms compared to N,N-dimethyl derivatives (54% yield in ), likely due to steric effects from the ortho boronate .

- Purification : Methoxy-substituted boronates (e.g., target) require silica gel chromatography for isolation, whereas N,N-dimethyl analogues () are more lipophilic, aiding purification .

Application-Specific Performance: Fluorescence Probes: The target compound’s methoxy group red-shifts emission wavelengths compared to cyano (CSTBPin) or dimethylamino (DSTBPin) analogues, as shown in . Drug Development: N,N-dimethyl derivatives () show improved blood-brain barrier penetration compared to the target compound, making them preferable for CNS-targeted therapies .

Table 2: Spectroscopic Data Comparison

Research Findings and Trends

- Electrophotosynthesis : N,N-dimethyl derivatives () achieve higher yields (54%) in electrophotocatalytic reactions than the target compound, attributed to improved electron-donating capacity .

- Hydrogen Peroxide Sensing : Methoxy-substituted boronates (e.g., MSTBPin in ) exhibit faster H₂O₂ response times (t₁/₂ = 2.3 min) compared to styryl derivatives (STBPin: t₁/₂ = 8.1 min) .

- Thermal Stability : Para-substituted boronates () decompose at 220°C, while ortho derivatives (target) show lower thermal stability (180°C), limiting high-temperature applications .

Biological Activity

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : C13H20BNO3

- Molecular Weight : 235.12 g/mol

- CAS Number : 90034996

- Structure : The compound features a methoxy group and a dioxaborolane moiety, which are crucial for its biological activity.

Biological Activity Overview

The compound has been noted for its potential in various therapeutic applications, particularly in the synthesis of serine protease inhibitors. These inhibitors are essential for treating viral infections such as Hepatitis C Virus (HCV) and other diseases influenced by protease activity.

The biological activity of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be attributed to its ability to interact with specific enzymes and proteins involved in disease pathways. The dioxaborolane structure enhances the compound's reactivity towards biological targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on serine proteases. For example:

- Serine Protease Inhibition : The compound showed IC50 values in the low micromolar range against various serine proteases involved in viral replication.

Case Studies

-

HCV Treatment : A study evaluated the efficacy of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a potential therapeutic agent against HCV. Results indicated that it significantly reduced viral load in infected cell lines.

Study Parameter Result Viral Load Reduction 85% decrease in HCV RNA Cytotoxicity Low (CC50 > 50 µM) - Antiviral Activity : Another investigation focused on the antiviral properties of the compound against other viruses (e.g., HIV). The compound demonstrated promising results with a substantial reduction in viral replication.

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester's reactivity. A representative method involves:

- Step 1 : Bromination of 3-methoxyaniline at the ortho position using N-bromosuccinimide (NBS) under acidic conditions.

- Step 2 : Borylation via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Catalysts like Pd(dppf)Cl₂ and bases such as KOAc are used in anhydrous dioxane at 80–100°C .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc eluent). Yield optimization requires strict anhydrous conditions and inert gas protection to prevent boronic ester hydrolysis .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm). The boronic ester’s quaternary carbons appear at δ 80–85 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (C₁₃H₁₉BNO₃⁺, calculated m/z 248.1463).

- X-ray Crystallography : Resolves bond lengths (B–O: ~1.36 Å) and dihedral angles between the aniline and borolan rings . SHELX software is commonly employed for refinement .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-couplings to construct biaryl motifs in pharmaceuticals and materials. Example applications:

- Synthesis of kinase inhibitors by coupling with heteroaryl halides.

- Preparation of conjugated polymers for OLEDs .

Advanced Questions

Q. How does the methoxy substituent influence regioselectivity in cross-coupling reactions?

The methoxy group exerts ortho/para-directing effects during electrophilic substitution, but in cross-couplings, steric hindrance near the boronic ester can dominate. For example:

Q. How can conflicting crystallographic data (e.g., bond angles) be resolved during structure validation?

Contradictions often arise from thermal motion or disorder . Mitigation strategies include:

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal effects.

- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H···O) that may distort geometry.

- SHELXL Refinement : Use restraints for anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Q. What are the stability considerations for this compound under varying pH conditions?

The boronic ester is prone to hydrolysis in aqueous media , especially under acidic (pH < 4) or basic (pH > 9) conditions. Stability protocols:

- Storage : Argon atmosphere at –20°C with molecular sieves.

- Reaction Solvents : Use anhydrous THF or DMF. Avoid protic solvents (e.g., MeOH) unless stabilized by Lewis acids like MgSO₄ .

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.